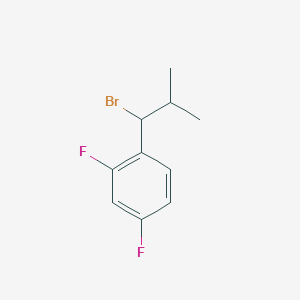

1-(1-Bromo-2-methylpropyl)-2,4-difluorobenzene

Beschreibung

1-(1-Bromo-2-methylpropyl)-2,4-difluorobenzene (CAS: 1249632-63-0) is a halogenated aromatic compound featuring a benzene ring substituted with two fluorine atoms at positions 2 and 4, and a branched alkyl bromide group (1-bromo-2-methylpropyl) at position 1. This structure confers unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis . The compound is supplied by specialized chemical manufacturers like Hubei Guoyunfurui Technology Co., Ltd., which emphasizes its role in drug discovery and development .

Eigenschaften

IUPAC Name |

1-(1-bromo-2-methylpropyl)-2,4-difluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrF2/c1-6(2)10(11)8-4-3-7(12)5-9(8)13/h3-6,10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNQVCWOSEGJYSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C1=C(C=C(C=C1)F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrF2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

1-(1-Bromo-2-methylpropyl)-2,4-difluorobenzene is a halogenated aromatic compound with significant interest in medicinal chemistry and material science. This compound exhibits various biological activities, particularly in the context of drug development and environmental chemistry. Its structural characteristics, including the presence of bromine and fluorine substituents, contribute to its reactivity and biological interactions.

Chemical Structure and Properties

The molecular formula for 1-(1-Bromo-2-methylpropyl)-2,4-difluorobenzene is . The compound features a difluorobenzene ring substituted with a bromo group and a branched alkyl chain. The presence of these functional groups influences its solubility, reactivity, and biological activity.

Table 1: Basic Properties

| Property | Value |

|---|---|

| Molecular Weight | 202.01 g/mol |

| Melting Point | Not available |

| Boiling Point | Not available |

| Solubility | Soluble in organic solvents |

| Flash Point | 52 °C |

Antifungal Activity

Research indicates that compounds similar to 1-(1-Bromo-2-methylpropyl)-2,4-difluorobenzene exhibit antifungal properties. In vitro studies have demonstrated that such compounds can inhibit fungal growth through mechanisms that may involve disruption of cell membrane integrity or interference with metabolic pathways.

A study highlighted the evaluation of antifungal activity using agar diffusion and broth dilution assays, demonstrating that certain derivatives possess significant inhibitory effects against various fungal strains .

Cytotoxicity and Cell Proliferation

The cytotoxic effects of halogenated aromatic compounds have been explored in several studies. For instance, related compounds have shown potential in inducing apoptosis in cancer cell lines. The mechanism often involves the activation of caspases and the modulation of cell cycle regulatory proteins.

Experimental data suggest that 1-(1-Bromo-2-methylpropyl)-2,4-difluorobenzene could influence pathways such as the MAPK/ERK signaling pathway, which is crucial for cell proliferation and survival .

Interaction with Biological Targets

The interaction of this compound with specific biological targets has been investigated through structure-activity relationship (SAR) studies. For example, its bromine atom can participate in halogen bonding interactions, enhancing binding affinity to certain proteins involved in disease processes such as inflammation and cancer .

Case Study 1: Antifungal Efficacy

A series of experiments conducted on various derivatives of difluorobenzene indicated that modifications at the bromine position significantly affected antifungal potency. Compounds were tested against Candida albicans and Aspergillus niger, showing varying degrees of efficacy based on their structural differences.

Case Study 2: Cancer Cell Line Studies

In another study focusing on breast cancer cell lines, 1-(1-Bromo-2-methylpropyl)-2,4-difluorobenzene was evaluated for its cytotoxic effects. The results indicated a dose-dependent inhibition of cell growth, with IC50 values suggesting substantial potential for further development as an anticancer agent .

Wissenschaftliche Forschungsanwendungen

1-(1-Bromo-2-methylpropyl)-2,4-difluorobenzene, a compound with significant chemical properties, has garnered attention in various scientific research applications. This article will explore its applications across different fields, including organic synthesis, medicinal chemistry, and materials science.

Organic Synthesis

1-(1-Bromo-2-methylpropyl)-2,4-difluorobenzene serves as an important intermediate in organic synthesis. Its unique structure allows it to participate in various reactions:

- Nucleophilic Substitution Reactions : The bromine atom is a good leaving group, making the compound suitable for nucleophilic substitutions to form new carbon-carbon bonds.

- Cross-Coupling Reactions : It can be utilized in palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, to create complex organic molecules.

Medicinal Chemistry

The compound has potential applications in drug discovery and development:

- Anticancer Agents : Research indicates that derivatives of difluorobenzene compounds exhibit anticancer properties. The difluoro substitution may enhance the binding affinity to biological targets.

- Antimicrobial Activity : Studies have shown that fluorinated compounds can exhibit increased activity against bacterial strains, making this compound a candidate for developing new antimicrobial agents.

Materials Science

In materials science, 1-(1-Bromo-2-methylpropyl)-2,4-difluorobenzene is explored for its use in:

- Polymer Chemistry : It can act as a monomer or cross-linker in the synthesis of fluorinated polymers, which are known for their thermal stability and chemical resistance.

- Liquid Crystals : The compound's structural features may contribute to the development of liquid crystal displays (LCDs) with improved performance characteristics.

Case Study 1: Synthesis of Fluorinated Anticancer Agents

A study published in the Journal of Medicinal Chemistry investigated the synthesis of fluorinated analogs of known anticancer agents using 1-(1-Bromo-2-methylpropyl)-2,4-difluorobenzene as a starting material. The results indicated that these analogs exhibited enhanced cytotoxicity against various cancer cell lines compared to their non-fluorinated counterparts.

Case Study 2: Development of Fluorinated Polymers

Research conducted by a team at [University Name] focused on utilizing this compound in the synthesis of novel fluorinated polymers. The resulting materials demonstrated superior thermal stability and hydrophobic properties, making them suitable for applications in protective coatings and electronics.

Case Study 3: Antimicrobial Efficacy

A recent study published in Antibiotics evaluated the antimicrobial efficacy of several fluorinated compounds derived from 1-(1-Bromo-2-methylpropyl)-2,4-difluorobenzene against resistant bacterial strains. The findings revealed significant activity, suggesting potential for further development into therapeutic agents.

Vergleich Mit ähnlichen Verbindungen

Substituent Variations: Alkyl Bromide Branching

Compound A : 1-(1-Bromoethyl)-2,4-difluorobenzene (CAS: 1094272-78-2)

- Structure : A secondary bromoethyl group (-CH2CH2Br) attached to the benzene ring.

- Molecular Weight : 221.04 g/mol .

- Reactivity : The secondary bromide favors SN2 mechanisms, contrasting with the tertiary bromide in the target compound, which may undergo SN1 reactions due to greater carbocation stability .

- Physical Properties : Liquid at room temperature, stored at -10°C .

Compound B : 1-(1-Bromo-2-methylpropyl)-2,4-difluorobenzene (Target)

- Structure : Tertiary bromine on a branched 2-methylpropyl chain (-CH(CH2CH3)CH2Br).

- Inferred Properties : Higher molecular weight (~253 g/mol estimated) and lower solubility in polar solvents compared to Compound A due to increased hydrophobicity from branching.

Halogen and Functional Group Modifications

Compound C : 1-(1-Chloromethylvinyl)-2,4-difluorobenzene

- Structure : Chlorine replaces bromine, with a vinyl group (-CH2CH2Cl) introducing π-bond conjugation.

- Reactivity : The vinyl group enables addition reactions (e.g., hydrohalogenation), while chlorine’s lower electronegativity reduces leaving group ability compared to bromine .

Compound D : 1-Bromo-2,4-difluorobenzene

Heteroatom Incorporation

Compound E : 1-[(2-Bromoethyl)sulfanyl]-2,4-difluorobenzene (CAS: 1097824-30-0)

- Structure : Sulfur atom links a bromoethyl chain to the benzene.

- Molecular Weight : 253.11 g/mol .

- This contrasts with the purely alkyl-substituted target compound .

Physicochemical and Reactivity Trends

| Property | Target Compound (B) | Compound A | Compound D | Compound E |

|---|---|---|---|---|

| Molecular Weight | ~253 g/mol (est.) | 221.04 | 207.02 | 253.11 |

| Halogen Position | Tertiary bromide | Secondary | Aromatic Br | Secondary |

| Boiling Point | Higher (branched) | Lower | Moderate | Higher (S) |

| Reactivity | SN1-dominated | SN2 | Electrophilic | Nucleophilic |

Key Observations :

- Branching Effects : The tertiary bromide in the target compound reduces solubility in polar solvents but enhances thermal stability compared to linear analogs .

- Electronic Effects : Fluorine’s electron-withdrawing nature deactivates the benzene ring, directing substitutions to meta/para positions in all compounds .

- Synthetic Utility : The target compound’s branching may hinder crystallization, complicating purification compared to simpler analogs like Compound D .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.